molecular formula C17H22N2O2 B2966882 (1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 618397-80-1

(1S,4S,E)-4,7,7-trimethyl-3-(2-phenylhydrazono)bicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B2966882
CAS No.: 618397-80-1
M. Wt: 286.375
InChI Key: IQOTWUCLAKEYNN-CPNJWEJPSA-N
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Description

This compound is a bicyclic structure with a carboxylic acid functional group. The bicyclic structure is a common motif in many natural products and pharmaceuticals, and the carboxylic acid group is a key functional group in biochemistry, often involved in enzyme catalysis and protein-protein interactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the bicyclic structure followed by the introduction of the carboxylic acid and phenylhydrazono groups. Without specific literature or patents, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic ring system, the carboxylic acid group, and the phenylhydrazono group. These groups would likely confer specific physical and chemical properties to the compound .


Chemical Reactions Analysis

The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The phenylhydrazono group can also participate in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and bicyclic structure. For example, the presence of the carboxylic acid group would likely make the compound acidic and polar .

Scientific Research Applications

Bicyclic Core Structures for Conformational Locking

Bicyclic cores, such as those related to the compound , have been investigated for their ability to lock pharmacophores in specific conformations. For instance, the synthesis and structural analysis of bicyclo[3.2.0]heptane derivatives have shown that these structures can effectively lock amino acid analogues like γ-aminobutyric acid (GABA) in distinct conformations, offering potential applications in drug design by spatially and directionally fixing pharmacophoric groups (Vorberg, Trapp, Carreira, & Müller, 2017).

Synthesis and Structural Elucidation

The synthesis and structural elucidation of bicyclic compounds, including those with carboxylic acid functionalities, have been topics of interest. For example, studies on the trimerisation of diene diacids in solid states leading to bicyclobutyls with carboxylic acid groups highlight the structural versatility and potential applications of bicyclic compounds in material science and organic synthesis (Atkinson et al., 2011).

Conformationally Constrained Amino Acids

Research on the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid and derivatives explores the utility of bicyclic frameworks for generating conformationally constrained amino acids. These unnatural amino acids, due to their structural rigidity and unique conformational profiles, can serve as valuable building blocks in medicinal chemistry and peptide engineering, potentially influencing the development of novel therapeutics (Napolitano et al., 2010).

Bicyclic Analogues as GABA Mimics

The synthesis of bicyclic analogues of GABA, such as 3-azabicyclo[3.2.0]heptane derivatives, highlights the application of bicyclic compounds in mimicking biologically active molecules. These analogues have been developed through methods like intermolecular [2+2] photocycloaddition, showcasing the potential of bicyclic structures in designing novel ligands for neurotransmitter receptors (Petz & Wanner, 2013).

Heterocyclic β-Amino Acids

The exploration of bicyclic compounds extends to the development of heterocyclic β-amino acids, which are crucial for designing mimics of protein secondary structures. Such compounds have wide-ranging implications in pharmaceutical development and the study of protein-protein interactions (Kiss & Fülöp, 2014).

Mechanism of Action

Without specific information on the biological activity of this compound, it’s difficult to speculate on its mechanism of action. The carboxylic acid and phenylhydrazono groups could potentially interact with biological targets, but further studies would be needed to confirm this .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity .

Properties

IUPAC Name

(3E)-4,7,7-trimethyl-3-(phenylhydrazinylidene)bicyclo[2.2.1]heptane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-15(2)16(3)9-10-17(15,14(20)21)11-13(16)19-18-12-7-5-4-6-8-12/h4-8,18H,9-11H2,1-3H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQOTWUCLAKEYNN-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(CC2=NNC3=CC=CC=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C\2(CCC1(C/C2=N\NC3=CC=CC=C3)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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